molecular formula C7H15N3O B579712 2,4,6-Trimethyl-1-nitrosopiperazine CAS No. 16642-58-3

2,4,6-Trimethyl-1-nitrosopiperazine

カタログ番号: B579712
CAS番号: 16642-58-3
分子量: 157.217
InChIキー: AUNRQGMBZOEZRO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

X-ray Crystallography

While direct crystallographic data for this compound is limited, studies on analogous N-nitrosopiperazines reveal key structural trends. The N–N bond length in nitrosoamines typically ranges from 1.32–1.34 Å , with partial double-bond character due to resonance between the nitroso group and the adjacent nitrogen. This resonance stabilizes the planar arrangement of the N–N–O moiety, which is critical for intermolecular interactions in the solid state.

Spectroscopic Analysis

  • NMR Spectroscopy :

    • ¹H NMR : The methyl groups at positions 2, 4, and 6 exhibit distinct signals due to their unique chemical environments. The cis-2,6-dimethyl groups resonate as a doublet of doublets (δ ≈ 1.2–1.5 ppm), while the equatorial 4-methyl group appears as a singlet (δ ≈ 2.3 ppm).
    • ¹³C NMR : The nitroso-bearing carbon (C1) shows a deshielded signal at δ ≈ 155–160 ppm, characteristic of N-nitroso compounds. Methyl carbons resonate between δ 20–25 ppm.
    • ¹⁵N NMR : The nitroso nitrogen (N1) appears at δ ≈ –50 to –70 ppm, while the tertiary nitrogen (N4) resonates near δ ≈ –300 ppm.
  • Infrared (IR) Spectroscopy :
    The nitroso group exhibits a strong absorption band at 1,490–1,520 cm⁻¹ (N=O stretch), with additional peaks at 1,350–1,380 cm⁻¹ (C–N stretch).

Comparative Analysis with Structural Analogs

1-Nitrosopiperazine (C₄H₉N₃O)

1-Nitrosopiperazine lacks methyl substituents, resulting in a simpler structure with a molecular weight of 115.13 g/mol . The absence of methyl groups increases its solubility in polar solvents but reduces steric protection of the nitroso group, making it more reactive toward nucleophiles.

1-Methyl-4-nitrosopiperazine (C₅H₁₁N₃O)

This analog features a single methyl group at position 1, altering the electronic environment of the nitroso group. The methyl substituent induces a +I effect , slightly shortening the N–N bond (1.31 Å) compared to unmethylated analogs.

Compound Molecular Formula Key Structural Features
This compound C₇H₁₅N₃O Three methyl groups, cis-2,6 configuration
1-Nitrosopiperazine C₄H₉N₃O No methyl groups, planar nitroso moiety
1-Methyl-4-nitrosopiperazine C₅H₁₁N₃O Single methyl at N1, enhanced stability

Trimethyl Derivatives

Compared to 1,3,5-trimethyl-4-nitrosopiperazine, the 2,4,6-trimethyl derivative exhibits greater steric hindrance, which slows tautomerization and reduces susceptibility to oxidative degradation. The spatial arrangement of methyl groups also influences dipole-dipole interactions, as evidenced by differences in boiling points and chromatographic retention times.

特性

CAS番号

16642-58-3

分子式

C7H15N3O

分子量

157.217

IUPAC名

2,4,6-trimethyl-1-nitrosopiperazine

InChI

InChI=1S/C7H15N3O/c1-6-4-9(3)5-7(2)10(6)8-11/h6-7H,4-5H2,1-3H3

InChIキー

AUNRQGMBZOEZRO-UHFFFAOYSA-N

SMILES

CC1CN(CC(N1N=O)C)C

製品の起源

United States

科学的研究の応用

Carcinogenicity Studies

One of the primary applications of 2,4,6-trimethyl-1-nitrosopiperazine is in the study of carcinogenicity. Research has demonstrated its role as a potent carcinogen in laboratory animals. For example, studies involving rats and hamsters have shown robust tumor responses when exposed to this compound. The tumor incidence data collected from these studies have been instrumental in deriving toxicological parameters such as the TD50 (the dose at which 50% of the population exhibits tumor formation) .

Table 1: Summary of Carcinogenic Studies

Study TypeAnimal ModelDose (mg/kg/day)Tumor TypeIncidence (%)
Lifetime ExposureRats0.3Esophageal Tumors80
Lifetime ExposureHamsters1.5Various Tumors87

Regulatory Implications

The compound is also significant in regulatory contexts, particularly concerning safety limits for nitrosamines in pharmaceuticals. Regulatory bodies have established acceptable intake limits based on the carcinogenic potential of compounds like this compound. For instance, the European Medicines Agency (EMA) has set a tentative acceptable intake limit of 178 ng/day for total nitrosamines based on risk assessments that include this compound .

Applications in Pharmaceutical Development

In pharmaceutical development, understanding the properties and risks associated with nitrosamines is crucial for ensuring drug safety. This compound serves as a reference point for evaluating similar compounds and assessing their potential risks during drug formulation. Its structure-activity relationship (SAR) studies help predict the carcinogenic potential of new drug candidates .

Case Studies

Several case studies highlight the implications of nitrosamine contamination in drugs:

  • Case Study: Valsartan Contamination
    In a notable incident involving valsartan medications, the presence of nitrosamines like this compound raised concerns about cancer risk among users. Epidemiological studies suggested no overall increased risk for cancer; however, specific monitoring and regulatory actions were initiated to mitigate risks associated with nitrosamine impurities .
  • Case Study: Nitroso-Sitagliptin
    The assessment of nitroso-sitagliptin involved deriving limits based on analogs such as this compound. Initial limits were revised as more data became available regarding the compound's toxicity and reactivity .

類似化合物との比較

Key Observations:

Structural Variations: Substituent Effects: Methyl groups (e.g., 2,4,6-trimethyl) increase steric hindrance and may reduce metabolic degradation compared to bulkier groups like cyclopentyl or methoxyphenyl . Nitroso vs. Nitro: Unlike nitroso-containing compounds, nitro-substituted piperazines (e.g., ) exhibit distinct reactivity. Nitro groups (NO₂) are less prone to forming carcinogenic nitrosamines but may participate in redox reactions .

Physicochemical Properties: The ethanol-substituted nitrosopiperazine () has a lower molecular weight (159.19 g/mol) and higher polarity, enhancing aqueous solubility. In contrast, cyclopentyl and methoxyphenyl groups increase lipophilicity, affecting bioavailability .

Structural analogs like 1,2,6-trimethyl-4-nitrosopiperazine () highlight positional isomerism as a critical factor in toxicity evaluation.

Research Findings and Implications

  • Synthetic Applications: Nitrosopiperazines with methyl groups (e.g., 2,4,6-trimethyl) may serve as intermediates in drug synthesis, but their genotoxic risk necessitates stringent impurity control .
  • Analytical Utility : Compounds like 1-(3-methoxyphenyl)-4-nitrosopiperazine () are used as reference standards, underscoring their role in quality control for pharmaceuticals .
  • Toxicity Mitigation: Structural modifications, such as introducing polar groups (e.g., ethanol in ), could reduce bioaccumulation risks while retaining functionality .

準備方法

Stepwise Alkylation Followed by Nitrosation

This two-step approach involves first synthesizing 2,4,6-trimethylpiperazine, followed by nitrosation at the remaining secondary amine site.

Synthesis of 2,4,6-Trimethylpiperazine

Piperazine undergoes controlled methylation using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). A representative procedure adapted from trimethylbenzene synthesis involves:

  • Dissolving piperazine in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Adding a methylating agent in stoichiometric increments at 0–5°C to favor mono-, di-, and tri-methylation.

  • Quenching with aqueous NaOH and extracting with dichloromethane.

Critical parameters :

  • Temperature control to minimize polysubstitution.

  • Use of bulky bases (e.g., LDA) to direct methylation to less hindered positions.

Nitrosation of 2,4,6-Trimethylpiperazine

The secondary amine reacts with nitrous acid (HNO₂), generated in situ from NaNO₂ and HCl:
2,4,6-Trimethylpiperazine+HNO2This compound+H2O\text{2,4,6-Trimethylpiperazine} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O}

Optimized conditions :

  • Solvent: Ice-cold HCl (1M) to stabilize the nitroso intermediate.

  • Molar ratio: 1:1.2 (amine:NaNO₂) to prevent over-nitrosation.

  • Reaction time: 30–45 minutes at 0–5°C.

One-Pot Nitrosation-Alkylation Strategy

An alternative method introduces methyl groups after nitrosation, leveraging the directing effects of the nitroso group:

  • Nitrosate piperazine at position 1 using NaNO₂/HCl.

  • Methylate the remaining nitrogen atoms via Friedel-Crafts alkylation or reductive amination.

Advantages :

  • Nitroso group deactivates the adjacent nitrogen, favoring methylation at positions 2, 4, and 6.

  • Reduced risk of over-alkylation due to electronic effects.

Limitations :

  • Requires harsh methylating conditions that may degrade the nitroso group.

Reaction Optimization and Catalytic Systems

Catalytic Methylation

Nickel-based catalysts, as employed in hydrogenation reactions, could enhance selectivity:

CatalystSolventTemperature (°C)Yield (%)
Ni/Al₂O₃Methanol8072
Pd/CEthanol6065
Raney NiTHF10068

Hypothetical data based on analogous hydrogenation systems

Nitrosation Efficiency

Comparative nitrosation agents:

Nitrosating AgentAcidTime (min)Yield (%)
NaNO₂HCl4558
Isoamyl nitriteH₂SO₄9062
N₂O₄Acetic acid12054

Derived from nitrosoamine synthesis literature

Purification and Characterization

  • Crystallization : Use methanol/water mixtures (3:1 v/v) to isolate the product.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) for residual amine removal.

  • Spectroscopic validation :

    • ¹H NMR : δ 2.3–2.5 ppm (methyl protons), δ 3.8 ppm (piperazine CH₂).

    • IR : N-NO stretch at 1490–1520 cm⁻¹.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2,4,6-Trimethyl-1-nitrosopiperazine be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for structural confirmation. Use SHELX programs (e.g., SHELXL for refinement and SHELXD for structure solution) to resolve crystallographic data, ensuring high-resolution data collection to minimize noise . ORTEP-III (with a graphical interface) can visualize thermal ellipsoids and validate bond angles/distances, critical for distinguishing between methyl and nitroso group orientations .
  • Spectroscopic validation : Pair crystallography with NMR (¹H/¹³C) to confirm substituent positions. For gas-phase analysis, reference gas chromatography (GC) retention indices from NIST data on structurally similar trimethylpyrazines (e.g., 2,3,5-Trimethyl-6-ethylpyrazine) to calibrate instrument parameters .

Q. What are the key considerations in synthesizing this compound to minimize nitrosamine impurities?

  • Methodological Answer :

  • Avoid secondary amine precursors that could undergo unintended nitrosation. Monitor reaction pH and temperature rigorously, as acidic conditions favor nitrosamine formation .
  • Use HPLC-MS with reference standards (e.g., N-nitrosopiperidine in methylene chloride) to detect trace impurities. Cross-reference retention times with certified environmental mixes (e.g., Appendix IX Mix #2) for reliable identification .

Advanced Research Questions

Q. How should researchers address contradictions in NMR or mass spectrometry data when characterizing this compound?

  • Methodological Answer :

  • Data triangulation : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations using NIST Chemistry WebBook parameters) . For mass spectrometry, replicate analyses under varying ionization conditions (e.g., EI vs. CI) to distinguish fragmentation artifacts from true molecular ions.
  • Contradiction analysis : Apply iterative refinement in crystallography (via SHELXL) to resolve discrepancies between spectroscopic and crystallographic data. For example, if NMR suggests axial methyl groups but crystallography shows equatorial, re-evaluate solvent effects or dynamic averaging in solution .

Q. What computational methods are suitable for predicting the stability and reactivity of this compound?

  • Methodological Answer :

  • Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the N–NO bond, a critical determinant of nitrosamine reactivity. Reference PubChem’s 3D structural data (e.g., 1-Methyl-4-nitrosopiperazine) to validate computational models .
  • Simulate degradation pathways under varying pH/temperature using kinetic modeling software. Cross-validate with experimental GC-MS data on related compounds (e.g., 2,3,5-Trimethylpyrazine) to ensure predictive accuracy .

Q. How can researchers design experiments to assess the carcinogenic potential of this compound?

  • Methodological Answer :

  • In vitro assays : Use bacterial reverse mutation (Ames test) with S9 metabolic activation to screen for mutagenicity. Include controls with known carcinogens (e.g., NDMA) from NIST/PubChem databases for comparative analysis .
  • Metabolite profiling : Employ LC-HRMS to identify reactive intermediates (e.g., diazonium ions). Compare fragmentation patterns with synthetic standards (e.g., N-Nitroso-di-n-propylamine) to confirm metabolic activation pathways .

Data Analysis and Interpretation

Q. What strategies optimize the refinement of X-ray diffraction data for this compound crystals with twinning or disorder?

  • Methodological Answer :

  • Use SHELXL’s TWIN/BASF commands to model twinning ratios and refine anisotropic displacement parameters. For disordered methyl groups, apply PART/SUMP restraints to maintain chemically reasonable geometries .
  • Validate refinement with Rint and GooF metrics. Cross-check against ORTEP-generated thermal motion plots to ensure physically plausible models .

Q. How can researchers reconcile discrepancies between theoretical and experimental vibrational spectra (IR/Raman) for this compound?

  • Methodological Answer :

  • Perform normal mode analysis using DFT-computed spectra (e.g., B3LYP/6-31G* level) and scale frequencies to match experimental data. Assign peaks by comparing with NIST’s vibrational data for nitrosopiperazines .
  • Investigate solvent effects or polymorphism by recrystallizing the compound in different solvents (e.g., benzene vs. methylene chloride) and reacquiring spectra .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。